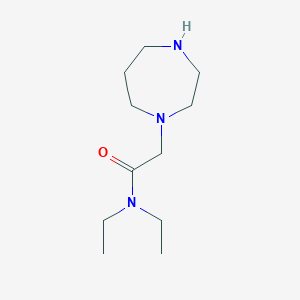

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Overview

Description

1,4-Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms . They are important structural units with diverse biological properties and pharmaceutical importance .

Synthesis Analysis

The synthesis of 1,4-diazepanes can be complex and depends on the specific substituents attached to the diazepane ring .Molecular Structure Analysis

The molecular structure of 1,4-diazepanes consists of a seven-membered ring with two nitrogen atoms . The exact structure would depend on the specific substituents attached to the diazepane ring.Chemical Reactions Analysis

The chemical reactions involving 1,4-diazepanes can vary widely depending on the specific substituents attached to the diazepane ring .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-diazepanes can vary widely depending on the specific substituents attached to the diazepane ring .Scientific Research Applications

Synthesis and Structural Analysis

- Spectral Characterization and Crystal Structures : A study by Ahumada et al. (2016) explored the synthesis of diazepine derivatives, including a compound structurally related to 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide. They provided detailed spectral characterization and crystal structures, contributing to understanding the molecular geometry and tautomeric forms of these compounds (Ahumada et al., 2016).

Biological and Medicinal Applications

Falcipain-2 Inhibitors for Malaria : Mahesh et al. (2014) designed derivatives of this compound as falcipain-2 inhibitors. These compounds showed promising results in inhibiting the human malaria parasite Plasmodium falciparum, indicating potential applications in antimalarial drug development (Mahesh et al., 2014).

Inotropic Agents for Cardiovascular Diseases : Jiang et al. (2010) synthesized derivatives of this compound, evaluating them as positive inotropic agents. These compounds showed potential for treating cardiovascular diseases by increasing stroke volume in heart preparations (Jiang et al., 2010).

Antimicrobial, Anti-HIV, and Anticancer Activities : Velusamy et al. (2015) discussed 1,4-diazepine derivatives, highlighting their diverse biological and medicinal properties, including antimicrobial, anti-HIV, and anticancer activities. These findings suggest a broad spectrum of potential therapeutic applications for compounds like this compound (Velusamy et al., 2015).

Anti-Tubercular Agents : Naidu et al. (2016) explored derivatives of this compound for their anti-tubercular activity. They found several compounds with promising activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Naidu et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(1,4-diazepan-1-yl)acetamide , have been used in early discovery research, suggesting potential biological activity.

Pharmacokinetics

The optimization of similar orexin receptor antagonists has focused on improving potency, physicochemical properties, pharmacokinetics, brain penetration, and in vivo activity .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-3-14(4-2)11(15)10-13-8-5-6-12-7-9-13/h12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSOGHWWRSGODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533514 | |

| Record name | 2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87055-46-7 | |

| Record name | 2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3057916.png)

![O-[2-(3-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3057923.png)

![Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B3057925.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3057936.png)